2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid
CAS No.: 886364-85-8
Cat. No.: VC3250862
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886364-85-8 |
|---|---|
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | GCTKONJNNXRNQF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid features a central carbon atom with multiple functional groups attached. Its structure can be uniquely identified through various chemical identifiers and nomenclature systems that allow for precise database cataloging and literature referencing.
| Property | Value |
|---|---|
| CAS Number | 886364-85-8 |
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | 2-[(3-chlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| PubChem Compound ID | 44890969 |
Chemical Identifiers and Digital Representation
The compound can be represented through various chemical notation systems that encode its structure in computer-readable formats:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChIKey | GCTKONJNNXRNQF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Cl)C(=O)O |
These identifiers are crucial for database searching, compound registration, and ensuring accurate identification across different chemical information systems.
Synthesis and Preparation
Related Synthetic Methods
For closely related compounds, such as the para-chloro analog, synthesis has been documented using diphenylphosphoryl azide-mediated reactions. This approach typically involves:
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Starting with a chlorobenzyl-substituted carboxylic acid derivative
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Treatment with diphenylphosphoryl azide and triethylamine in tert-butanol
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Reflux conditions to facilitate the Curtius rearrangement
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Purification by column chromatography
For example, the synthesis of methyl 2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionate involves reacting 3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid with diphenylphosphoryl azide and triethylamine in tert-butanol, yielding the desired compound after purification .
Applications and Research Significance
Role in Peptide Synthesis
2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid serves as an important building block in peptide synthesis, particularly for creating peptides with specific pharmacological properties. The Boc protecting group on the amine function provides:
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Protection during multi-step synthesis
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Selective deprotection under acidic conditions
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Compatibility with standard peptide synthesis protocols
The incorporation of this building block into peptide sequences can modify their:
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Three-dimensional structure
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Binding affinity to target proteins
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Metabolic stability
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Pharmacokinetic properties
Significance in Medicinal Chemistry
In medicinal chemistry, compounds containing the 3-chlorophenyl moiety often demonstrate interesting biological activities. The chlorine atom can:
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Enhance lipophilicity and membrane permeability
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Provide a site for halogen bonding interactions with biological targets
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Influence the electronic properties of the aromatic ring
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Serve as a metabolic blocking group
These properties make 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid and its derivatives valuable in the design of potential therapeutic agents, particularly in creating peptide-based drugs with improved pharmacological profiles.
Related Compounds and Structure-Activity Relationships
Several structurally related compounds exist that differ in subtle but important ways from 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid. Understanding these relationships provides insight into how structural modifications affect properties and functions .
| Compound | Key Structural Difference | CAS Number | Molecular Formula |
|---|---|---|---|
| 2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionic acid | Chlorine at para position | 626220-65-3 | C15H20ClNO4 |
| (S)-3-Amino-2-(4-chloro-phenyl)-propionic acid | Unprotected amine, para-chloro | 1243241-70-4 | C9H10ClNO2 |
| 2-n-Boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid | N-methyl on amine | 886364-77-8 | C16H22ClNO4 |
| Methyl 2-N-Boc-2-aminomethyl-3-(4-chloro-phenyl)-propionate | Methyl ester, para-chloro | 886366-43-4 | C16H22ClNO4 |
The position of the chlorine atom (meta versus para) can significantly influence:
Research Applications
Research Opportunities
Current research gaps and opportunities related to 2-N-Boc-2-aminomethyl-3-(3-chloro-phenyl)-propionic acid include:
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Development of optimized synthetic routes with improved yields
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Detailed structure-activity relationship studies of compounds containing this building block
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Exploration of its utility in developing targeted peptide therapeutics
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Investigation of its incorporation into self-assembling peptide materials
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Study of stereochemical influences on biological activity when incorporated into larger molecules
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques commonly employed for purification and analysis of such compounds include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Column chromatography using silica gel
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Gas Chromatography (GC) for volatile derivatives
These analytical methods are essential for confirming compound identity, assessing purity, and monitoring reactions during synthesis.
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